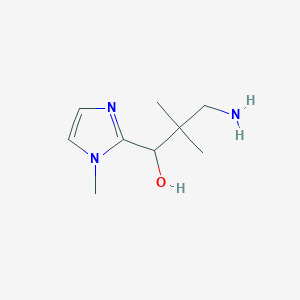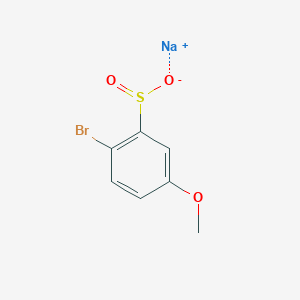
5-(6-Nitropyridin-3-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Nitropyridin-3-yl)pyridin-2-amine is an organic compound with the molecular formula C10H8N4O2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N This compound is characterized by the presence of two pyridine rings, one of which is substituted with a nitro group at the 6-position and an amine group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Nitropyridin-3-yl)pyridin-2-amine typically involves the nitration of pyridine derivatives followed by amination. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The nitro group can then be migrated to the 6-position through a [1,5] sigmatropic shift, followed by amination to introduce the amine group at the 2-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yields and purity. The use of catalysts, such as magnesium oxide nanoparticles, can also enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-(6-Nitropyridin-3-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 5-(6-aminopyridin-3-yl)pyridin-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(6-Nitropyridin-3-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its ability to form stable bonds with metals and other elements.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(6-Nitropyridin-3-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-(Piperazin-1-yl)pyridin-2-amine: Similar structure but with a piperazine ring instead of a nitro group.
N-(Pyridin-4-yl)pyridin-4-amine: Similar structure but with an amine group at the 4-position instead of the 2-position.
Uniqueness
5-(6-Nitropyridin-3-yl)pyridin-2-amine is unique due to the presence of both a nitro group and an amine group on the pyridine rings. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H8N4O2 |
|---|---|
Peso molecular |
216.20 g/mol |
Nombre IUPAC |
5-(6-nitropyridin-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H8N4O2/c11-9-3-1-7(5-12-9)8-2-4-10(13-6-8)14(15)16/h1-6H,(H2,11,12) |
Clave InChI |
SXHRZKSQOKNOCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C2=CN=C(C=C2)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


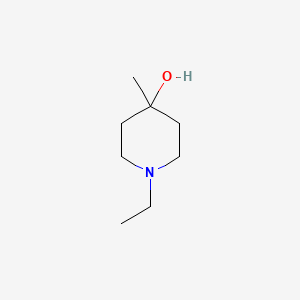
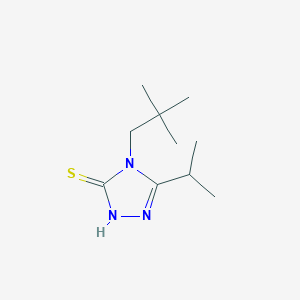
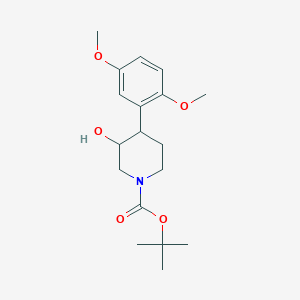
![1-[1-(Aminomethyl)cyclobutyl]prop-2-yn-1-one](/img/structure/B13177748.png)
![tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate](/img/structure/B13177755.png)
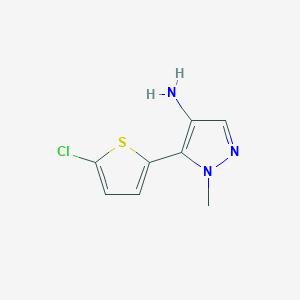
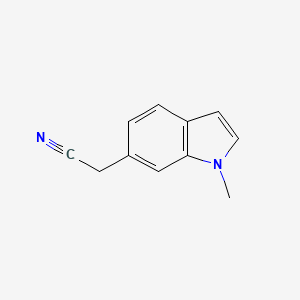

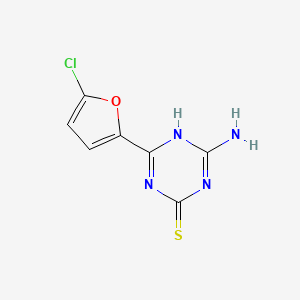
![2-Chloro-N-{2-[methyl(phenyl)amino]phenyl}acetamide](/img/structure/B13177785.png)

![1-Phenyl-4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B13177798.png)
